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molecular formula C12H14F3NO B8464993 [1-(3-Trifluoromethyl-phenyl)-pyrrolidin-3-yl]-methanol

[1-(3-Trifluoromethyl-phenyl)-pyrrolidin-3-yl]-methanol

Cat. No. B8464993
M. Wt: 245.24 g/mol
InChI Key: IRLNYAHWXCXEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252797B2

Procedure details

5-Oxo-1-(3-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid (0.35 g, 1.28 mmol) in diethyl ether (5 ml) was added to a solution of lithium aluminium hydride (0.097 g, 2.56 mmol) in THF (5 ml) at temperature 0° C. over a period of 10 min. The mixture was refluxed for 2 hours and then stirred at room temperature for 20 hours. The reaction mixture was diluted with diethyl ether (15 ml) and quenched with water (10 ml). The organic layer was separated and aqueous layer was extracted with diethyl ether. The combined organic layer was washed with saturated brine solution, dried over Na2SO4 and evaporated to obtain a residue which was purified by preparative TLC to afford [1-(3-trifluoromethyl-phenyl)-pyrrolidin-3-yl]-methanol as a colorless mass (0.2 g, 64%).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=2)[CH2:5][CH:4]([C:17](O)=[O:18])[CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C.C1COCC1>[F:15][C:13]([F:14])([F:16])[C:9]1[CH:8]=[C:7]([N:6]2[CH2:2][CH2:3][CH:4]([CH2:17][OH:18])[CH2:5]2)[CH:12]=[CH:11][CH:10]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
O=C1CC(CN1C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Name
Quantity
0.097 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with water (10 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a residue which
CUSTOM
Type
CUSTOM
Details
was purified by preparative TLC

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)N1CC(CC1)CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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